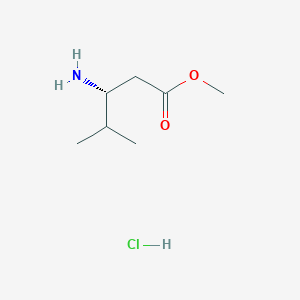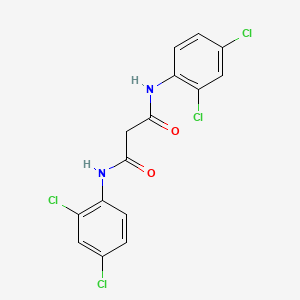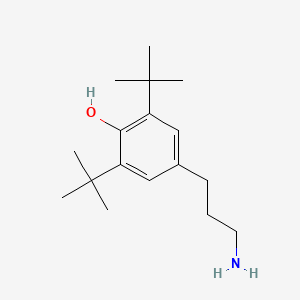
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-
Descripción general
Descripción
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- is a complex organic compound. It contains a phenol group, which is an aromatic ring (benzene) with a hydroxyl (-OH) group attached. It also has an aminopropyl group (-NH2) and two dimethylethyl groups attached to the phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenol ring, the addition of the aminopropyl group, and the addition of the dimethylethyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the phenol ring at its core, with the various groups attached at the 4 and 2,6 positions on the ring. The aminopropyl group would likely cause the compound to have basic properties, as amines are generally basic in nature .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the phenol and amine groups. Phenols are somewhat acidic due to the presence of the hydroxyl group, and can undergo reactions typical of alcohols. The aminopropyl group could participate in reactions typical of amines, such as acting as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat soluble in water, while the aminopropyl group could give it basic properties .Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a process known as carbodiimide chemistry . It first reacts with carboxylic acid groups to form an active O-acylisourea intermediate. This intermediate can then react with amines to form stable amide bonds, releasing a urea byproduct . This reaction is often used in bioconjugation, peptide synthesis, and protein crosslinking .
Pharmacokinetics
The compound’s water solubility suggests it could be readily absorbed and distributed in the body . Its metabolism and excretion would likely depend on its specific interactions with proteins and enzymes.
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability . The carbodiimide reaction used by the compound is most effective at a pH of 4.7–6.0 . Additionally, the compound’s water solubility suggests it could be influenced by the hydration level of its environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- in lab experiments include its stability, low toxicity, and ease of use. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-. Some of these include:
1. Further investigation into its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthesis methods to improve its yield and reduce its cost.
3. Study of its interactions with other compounds and its potential synergistic effects.
4. Investigation into its potential use as a biomarker for various diseases.
5. Evaluation of its safety and toxicity in long-term exposure studies.
In conclusion, Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as an antioxidant and a stabilizer in the food and cosmetic industry.
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-aminopropyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJFAGOLNUTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443180 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19510-14-6 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
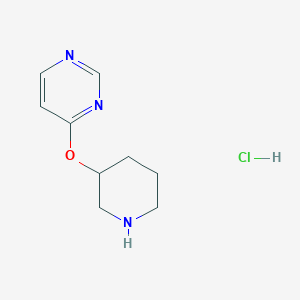
![4-[3-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3060107.png)
![Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060108.png)
![1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3060109.png)


![Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060113.png)
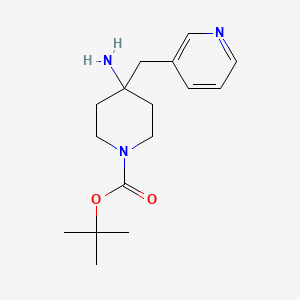
![tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate](/img/structure/B3060116.png)

